REACTION_SMILES
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[CH:2]1([c:5]2[n:6][c:7]3[cH:8][cH:9][cH:10][cH:11][c:12]3[c:13](-[c:17]3[cH:18][cH:19][c:20]([F:23])[cH:21][cH:22]3)[c:14]2[CH2:15][OH:16])[CH2:3][CH2:4]1.[NH4+:1]>>[CH:2]1([c:5]2[n:6][c:7]3[cH:8][cH:9][cH:10][cH:11][c:12]3[c:13](-[c:17]3[cH:18][cH:19][c:20]([F:23])[cH:21][cH:22]3)[c:14]2[CH:15]=[O:16])[CH2:3][CH2:4]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1c(C2CC2)nc2ccccc2c1-c1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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O=Cc1c(C2CC2)nc2ccccc2c1-c1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |